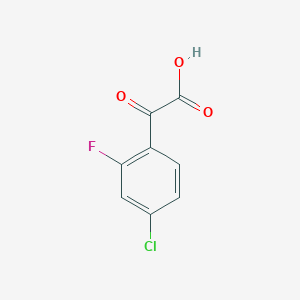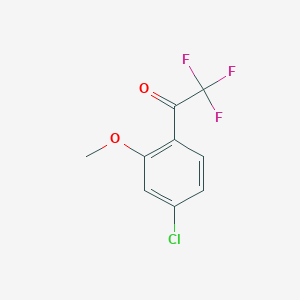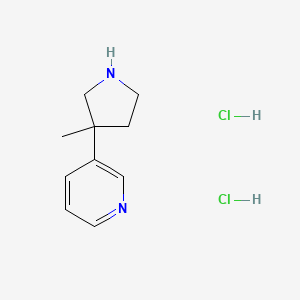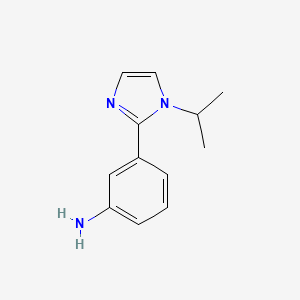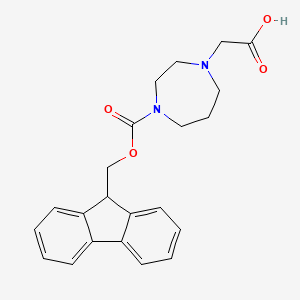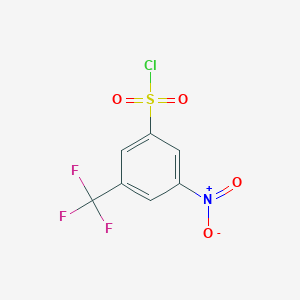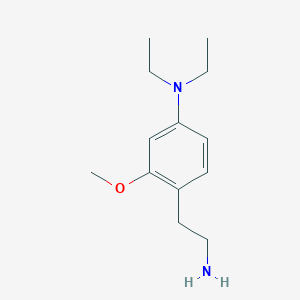
4-(2-Aminoethyl)-N,N-diethyl-3-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoethyl)-N,N-diethyl-3-methoxyaniline is an organic compound with a complex structure that includes an aminoethyl group, a diethylamino group, and a methoxy group attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-N,N-diethyl-3-methoxyaniline typically involves multiple steps. One common method starts with the nitration of 3-methoxyaniline to form 3-methoxy-4-nitroaniline. This intermediate is then reduced to 3-methoxy-4-aminophenylamine. The final step involves the alkylation of this intermediate with diethylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-(2-Aminoethyl)-N,N-diethyl-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
科学研究应用
4-(2-Aminoethyl)-N,N-diethyl-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(2-Aminoethyl)-N,N-diethyl-3-methoxyaniline involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the diethylamino group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
4-(2-Aminoethyl)aniline: Lacks the methoxy and diethylamino groups, making it less versatile in chemical reactions.
N,N-Diethyl-3-methoxyaniline: Lacks the aminoethyl group, reducing its potential for biological interactions.
4-(2-Aminoethyl)-N,N-dimethylaniline: Similar structure but with dimethyl groups instead of diethyl, affecting its chemical and biological properties.
Uniqueness
4-(2-Aminoethyl)-N,N-diethyl-3-methoxyaniline is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring specific molecular interactions.
属性
分子式 |
C13H22N2O |
|---|---|
分子量 |
222.33 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)-N,N-diethyl-3-methoxyaniline |
InChI |
InChI=1S/C13H22N2O/c1-4-15(5-2)12-7-6-11(8-9-14)13(10-12)16-3/h6-7,10H,4-5,8-9,14H2,1-3H3 |
InChI 键 |
ARFNWZZYEGXGPM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)CCN)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



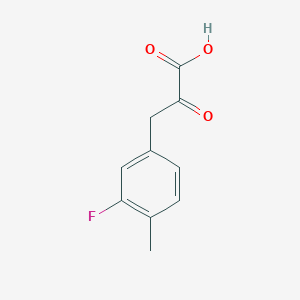
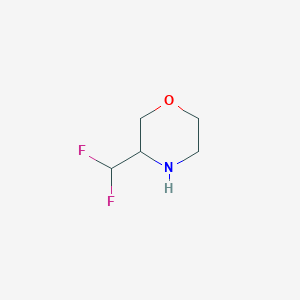

![4-Bromo-7-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B13537987.png)
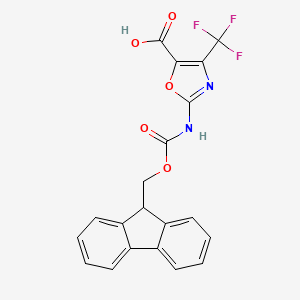

![1-[(Tert-butoxy)methyl]cyclopropan-1-aminehydrochloride](/img/structure/B13538005.png)
